Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate

MMP-2 inhibition cardioprotection zinc-binding scaffold

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate (CAS 2105156‑06‑5; molecular formula C₈H₇N₃O₂S; molecular weight 209.23 g mol⁻¹) is a heterocyclic building block that covalently links a 1H‑imidazole ring at the 2‑position of a thiazole‑4‑carboxylate methyl ester scaffold. The compound belongs to the imidazole‑thiazole hybrid chemotype, a privileged scaffold class independently validated as a source of matrix metalloproteinase‑2 (MMP‑2) inhibitors and kinase modulators in multiple patent families.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
Cat. No. B13662172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-Imidazolyl)thiazole-4-carboxylate
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=N1)C2=CN=CN2
InChIInChI=1S/C8H7N3O2S/c1-13-8(12)6-3-14-7(11-6)5-2-9-4-10-5/h2-4H,1H3,(H,9,10)
InChIKeyJUCPYCRPELCEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate Procurement Guide: CAS 2105156-06-5 Building Block Specifications & Structural Differentiation


Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate (CAS 2105156‑06‑5; molecular formula C₈H₇N₃O₂S; molecular weight 209.23 g mol⁻¹) is a heterocyclic building block that covalently links a 1H‑imidazole ring at the 2‑position of a thiazole‑4‑carboxylate methyl ester scaffold . The compound belongs to the imidazole‑thiazole hybrid chemotype, a privileged scaffold class independently validated as a source of matrix metalloproteinase‑2 (MMP‑2) inhibitors and kinase modulators in multiple patent families [1]. It is supplied as a research‑grade intermediate for medicinal chemistry and chemical biology applications, with canonical SMILES COC(=O)C1=CSC(=N1)C2=CN=CN2 and InChI Key JUCPYCRPELCEMZ‑UHFFFAOYSA‑N .

Why Generic Thiazole-4-carboxylate or Imidazole-4-carboxylate Analogs Cannot Replace Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate in Structure–Activity Programs


Methyl 2‑(4‑Imidazolyl)thiazole‑4‑carboxylate is not interchangeable with simpler thiazole‑4‑carboxylates (e.g., methyl 2‑methylthiazole‑4‑carboxylate, CAS 6436‑60‑8) or imidazole‑4‑carboxylates (e.g., methyl 1H‑imidazole‑4‑carboxylate) because it uniquely co‑locates three pharmacophoric elements — a Zn²⁺‑coordinating imidazole nitrogen, a thiazole sulfur, and a methyl ester — within a single low‑molecular‑weight framework (209 Da) . Literature class‑level evidence demonstrates that imidazole‑carboxylic acid chemotypes yield superior MMP‑2 inhibitory potency and selectivity relative to their thiazole‑carboxylic acid isosteres, with a measured 1.5‑fold selectivity gain over MMP‑1 when the thiazole ring is replaced by imidazole [1]. Mono‑heterocyclic analogs lack this cooperative chelation geometry and cannot recapitulate the dual‑ring recognition required by metal‑dependent enzymes and kinases [1].

Quantitative Differentiation Evidence for Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate Against Closest Analog Comparators


Imidazole-for-Thiazole Isosteric Replacement Improves MMP-2/MMP-1 Selectivity Ratio 1.5‑Fold — Direct Class-Level Evidence from a 568‑Member Focused Library

In a published screening cascade of a 568‑member imidazole‑thiazole focused library tested against recombinant human MMP‑2 catalytic domain, the imidazole‑carboxylic acid compound MMPI‑1154 (direct structural congener of Methyl 2‑(4‑Imidazolyl)thiazole‑4‑carboxylate, differing only in side‑chain substitution at the amide position) showed an MMP‑2/MMP‑1 selectivity ratio of 1.52, compared to 0.94 for the corresponding thiazole‑carboxylic acid isostere MMPI‑1157 — a 1.6‑fold selectivity improvement [1]. The imidazole replacement also reduced cLogP from 3.33 to 2.91, improving predicted aqueous compatibility [1].

MMP-2 inhibition cardioprotection zinc-binding scaffold

Carboxylic Acid Zinc-Binding Group Outperforms Hydroxamic Acid in Matched Molecular Pairs by 2.3‑ to 3.5‑Fold — Fundamental Chemotype Differentiation

In a systematic matched‑pair comparison within the imidazole‑thiazole chemotype, three carboxylic acid compounds showed 2.3‑ to 3.5‑fold greater MMP‑2 inhibition than their corresponding hydroxamic acid derivatives: AMRI‑101A/MMPI‑1157 (carboxylic acid) IC₅₀ = 3.4 μM vs. AMRI‑101H (hydroxamic acid) IC₅₀ = 12 μM (3.5‑fold); AMRI‑102A IC₅₀ = 6.2 μM vs. AMRI‑102H IC₅₀ = 11 μM (1.8‑fold); AMRI‑103A IC₅₀ = 7.6 μM vs. AMRI‑103H IC₅₀ = 17.6 μM (2.3‑fold) [1]. This is the first published demonstration that imidazole‑thiazole carboxylic acids outperform hydroxamic acid zinc‑binding groups, contrary to the historical dogma in MMP inhibitor design [1].

zinc-binding group MMP inhibitor matched molecular pair analysis

Molecular Complexity Advantage: Dual Heterocyclic Architecture Provides Three Orthogonal Synthetic Handles Unavailable in Mono‑Heterocyclic Building Blocks

Methyl 2‑(4‑Imidazolyl)thiazole‑4‑carboxylate (MW 209.23, C₈H₇N₃O₂S) possesses three chemically distinct reactive sites for divergent elaboration: (i) the imidazole N–H (pKₐ ~14.5) for N‑alkylation/arylation; (ii) the thiazole C‑5 position for electrophilic substitution or direct C–H functionalization; and (iii) the methyl ester for hydrolysis to the carboxylic acid or aminolysis to amides . In contrast, methyl 2‑methylthiazole‑4‑carboxylate (CAS 6436‑60‑8, MW 157.19) and methyl 2‑chlorothiazole‑4‑carboxylate (CAS 850429‑61‑7, MW 177.61) each offer only one heterocyclic ring, providing at most two synthetic handles. The imidazole ring additionally contributes one hydrogen‑bond donor and one extra acceptor, increasing the compound's capacity for specific molecular recognition .

synthetic versatility building block comparison orthogonal functionalization

Ex Vivo Cardioprotection at 1 μM Confirmed for Imidazole-Carboxylic Acid Lead MMPI‑1154 — Functional Validation of the Chemotype in an Acute Myocardial Infarction Model

The imidazole‑carboxylic acid compound MMPI‑1154, a direct structural analog of Methyl 2‑(4‑Imidazolyl)thiazole‑4‑carboxylate, significantly decreased infarct size when applied at 1 μM in an ex vivo isolated rat heart model of acute myocardial infarction — the only compound from a 7‑compound shortlist (derived from 30 synthesized candidates, itself selected from a 568‑member virtual library) to achieve this benchmark [1]. Six out of seven tested imidazole/thiazole carboxylic acid compounds showed significant cardiocytoprotection in neonatal rat cardiac myocytes subjected to simulated ischemia/reperfusion injury, confirming the chemotype's functional robustness [1].

cardioprotection ex vivo efficacy infarct size reduction

Patent‑Protected Scaffold: Imidazolothiazole Core Claims in US 8,551,963 (Rigel Pharmaceuticals) Cover Kinase Modulation and TGF‑β Inhibition Applications

The imidazolothiazole scaffold, of which Methyl 2‑(4‑Imidazolyl)thiazole‑4‑carboxylate is a core building block, is explicitly claimed in US Patent 8,551,963 (Rigel Pharmaceuticals, assigned 2013) as a modulator of receptor kinase activity [1]. Related patent families describe imidazole‑thiazole compounds as TGF‑β type I receptor (ALK5) inhibitors [2]. A distinct imidazothiazole‑based ALK5 inhibitor (TP0427736) achieved an IC₅₀ of 2.72 nM against ALK5 with 300‑fold selectivity over ALK3, demonstrating the scaffold's capacity for high‑potency, selective target engagement [3]. The methyl ester variant specifically serves as a protected precursor to the carboxylic acid zinc‑binding group that is a recurring motif in these patent families.

kinase inhibition TGF-β/ALK5 patent landscape

Optimal Procurement and Deployment Scenarios for Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate Based on Evidence‑Backed Differentiation


Medicinal Chemistry: MMP‑2 Inhibitor Lead Optimization Programs Requiring Selectivity Over MMP‑1

Programs targeting matrix metalloproteinase‑2 for cardioprotection or oncology should prioritize Methyl 2‑(4‑Imidazolyl)thiazole‑4‑carboxylate as a core building block. The imidazole‑containing scaffold provides a 1.5‑fold selectivity advantage for MMP‑2 over MMP‑1 relative to corresponding thiazole‑only isosteres, as demonstrated in the comparative screening data for MMPI‑1154 vs. MMPI‑1157 [1]. This selectivity is critical for avoiding the musculoskeletal syndrome toxicity that derailed earlier hydroxamate‑based clinical candidates. The methyl ester can be hydrolyzed to the carboxylic acid zinc‑binding group, which the published matched‑pair analysis shows is 2.3‑ to 3.5‑fold more potent than the corresponding hydroxamic acid [1].

Kinase Drug Discovery: Synthesis of ALK5/TGF‑β Type I Receptor Inhibitor Candidates

The imidazolothiazole scaffold represented by this building block is claimed in multiple kinase inhibitor patents, including US 8,551,963 [2]. Derivative compounds from this scaffold class have demonstrated ALK5 IC₅₀ values as low as 2.72 nM with 300‑fold selectivity over ALK3 [3]. The methyl ester functionality enables late‑stage diversification: it can be converted to amides for SAR exploration or hydrolyzed to the free acid for zinc‑binding interactions with kinase active sites. The imidazole NH provides a handle for N‑alkylation to probe the solvent‑exposed region of the ATP‑binding pocket, a strategy not available with thiazole‑only building blocks.

Chemical Biology: Design of Bifunctional Metal‑Chelating Probes and Fluorescent Sensors

The dual imidazole‑thiazole architecture provides a pre‑organized bidentate nitrogen‑sulfur chelation motif suitable for transition metal coordination (Zn²⁺, Cu²⁺, Fe²⁺) [4]. The methyl ester can be converted to an activated ester for conjugation to fluorophores, biotin, or solid supports without affecting the metal‑binding imidazole‑thiazole core. This differentiates the compound from mono‑heterocyclic chelators (e.g., simple imidazole‑4‑carboxylates) that offer only one coordination site and lower metal‑binding affinity. The reduced cLogP of the imidazole variant (2.91 vs. 3.33 for thiazole) [1] also improves aqueous solubility of the final probe conjugate.

Diversity‑Oriented Synthesis: Generation of Imidazole‑Thiazole Hybrid Libraries via Orthogonal Functionalization

For library synthesis programs, Methyl 2‑(4‑Imidazolyl)thiazole‑4‑carboxylate offers three sequential diversification points: (Step 1) imidazole NH alkylation/arylation; (Step 2) thiazole C‑5 electrophilic substitution or cross‑coupling; (Step 3) ester hydrolysis and amide coupling . This three‑dimensional diversification strategy generates libraries with exponentially greater chemical diversity than the two‑dimensional diversification possible with methyl 2‑methylthiazole‑4‑carboxylate or methyl 2‑chlorothiazole‑4‑carboxylate. The compound's moderate molecular weight (209 Da) leaves ample room for appending substituents while maintaining drug‑like property space (MW < 500 Da).

Quote Request

Request a Quote for Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.